molecular formula C10H15ClN2O2 B8037135 ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate

ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B8037135
M. Wt: 230.69 g/mol
InChI Key: ZIDKIQSGHJVGKM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro substituent at the 4-position, an isobutyl group at the 1-position, and an ethyl ester group at the 5-position, making it a versatile molecule in various chemical reactions and applications .

Properties

IUPAC Name

ethyl 4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)5-12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDKIQSGHJVGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with isobutylhydrazine under acidic conditions to form the pyrazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions for ester hydrolysis

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Pyrazoline derivatives.

    Hydrolysis Products: Corresponding carboxylic acids

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.

    Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group, which may alter its chemical and biological properties.

    Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate: Features an ethyl group, providing different steric and electronic effects

These comparisons highlight the unique properties of this compound, such as its specific substituent effects on reactivity and biological activity.

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